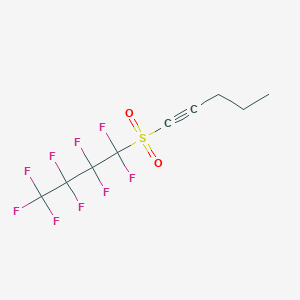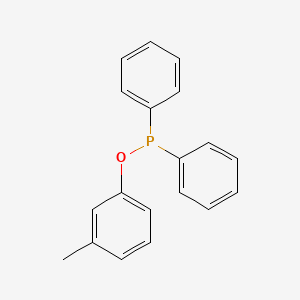
3-Methylphenyl diphenylphosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C19H17OP It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl diphenylphosphinite typically involves the reaction of chlorodiphenylphosphine with 3-methylphenol in the presence of a base. The reaction proceeds as follows: [ \text{ClPPh}_2 + \text{CH}_3\text{C}_6\text{H}_4\text{OH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OPPh}_2 + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphinite.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylphenyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinites.
Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.
Applications De Recherche Scientifique
3-Methylphenyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biology: It is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl diphenylphosphinite involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new bonds.
Comparaison Avec Des Composés Similaires
Dimethylphenylphosphine: Similar in structure but with two methyl groups instead of phenyl groups.
Diphenylphosphine: Lacks the methyl group on the phenyl ring.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Uniqueness: 3-Methylphenyl diphenylphosphinite is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable ligand in certain catalytic applications where steric hindrance and electronic effects play a crucial role.
Propriétés
Numéro CAS |
63389-45-7 |
|---|---|
Formule moléculaire |
C19H17OP |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(3-methylphenoxy)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-16-9-8-10-17(15-16)20-21(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,1H3 |
Clé InChI |
WDJRVPQAENNPBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)



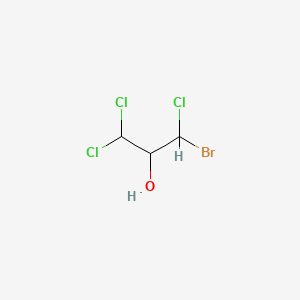
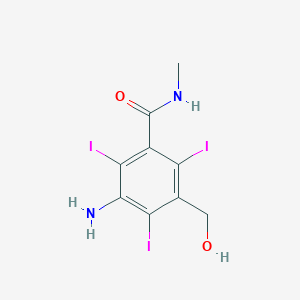


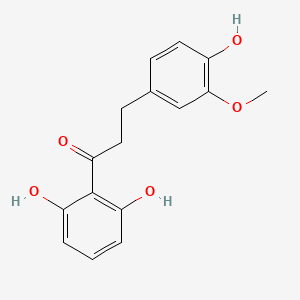
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
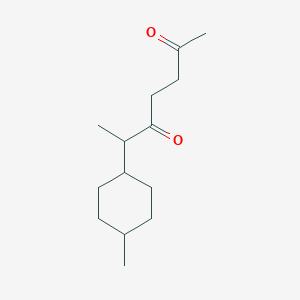
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
